![molecular formula C16H17ClN6 B2991095 N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-28-9](/img/structure/B2991095.png)

N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

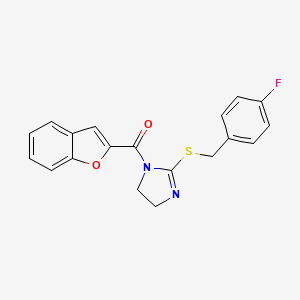

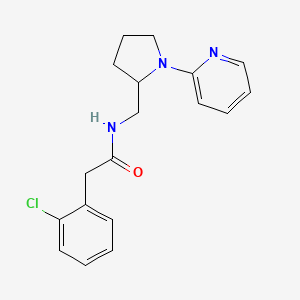

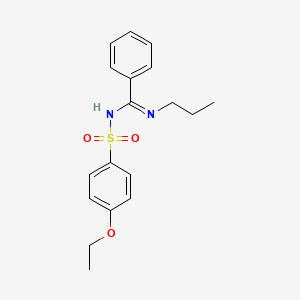

“N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been studied for its potential biological activities . It is a type of 4-aminopyrrolo[2,3-d]pyrimidine, a class of compounds known for their intriguing structures and exceptional biological activities .

Synthesis Analysis

The synthesis of this compound involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The yield of the synthesis process was reported to be 76% .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-4-amine core, with a 3-chlorophenyl group, a methyl group, and a pyrrolidin-1-yl group attached . The compound’s molecular weight is calculated to be 419.1309 .Physical And Chemical Properties Analysis

The compound has a melting point of 212–214 ℃ . Its ATR-FTIR spectrum shows peaks at 3047 cm^-1 (=C–H, Stretch), 1661 cm^-1 (C=O, Stretch), 1561 cm^-1 (C=C, Stretch), 1418 cm^-1 (C–H, Band), 1242 cm^-1 (C–N, Stretch), and 788 cm^-1 (C–Cl, Stretch) .Scientific Research Applications

1. Inhibitor of Protein Kinase B (Akt) This compound has been identified as a selective, orally active inhibitor of Protein Kinase B (Akt), an important component of intracellular signaling pathways regulating growth and survival . It has been found to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice .

Antitubercular Agent

The compound has shown potential as an antitubercular agent. A study highlighted a derivative of the compound that displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .

Anticonvulsant Activity

There is evidence suggesting that this compound or its derivatives could have anticonvulsant activity. Although the specific compound was not mentioned, similar compounds have been tested for their anticonvulsant action .

Antinociceptive Activity

Similar to its potential anticonvulsant activity, there is also a possibility that this compound could have antinociceptive (pain-relieving) properties .

Medical Intermediate

The compound is also used as a medical intermediate in the synthesis of other compounds .

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that similar pyrazole-bearing compounds have been shown to exhibit superior antipromastigote activity . This suggests that the compound may interact with its targets to inhibit their function, leading to its antileishmanial and antimalarial effects.

Biochemical Pathways

Similar compounds have been shown to inhibit the action of certain enzymes, thereby affecting the synthesis of rna and dna . This could potentially lead to the death of the targeted cells .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Similar compounds have been shown to exhibit antileishmanial and antimalarial activities . This suggests that the compound may have a significant impact on the growth and survival of these pathogens.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Safety and Hazards

properties

IUPAC Name |

N-(3-chlorophenyl)-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN6/c1-22-15-13(10-18-22)14(19-12-6-4-5-11(17)9-12)20-16(21-15)23-7-2-3-8-23/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMMEFFHUOTJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(4-phenoxyanilino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2991013.png)

![9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2991018.png)

![N-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2991021.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2991022.png)

![N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2991029.png)

![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991031.png)

![(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991033.png)